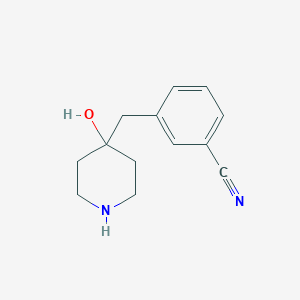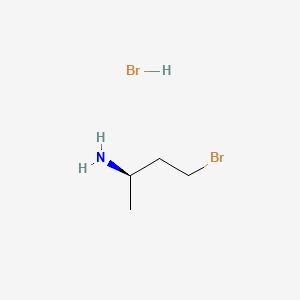
2-Cyclobutyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-1,4-oxazepane is a six-membered heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its molecular structure. This compound is of particular interest in the field of medicinal and pharmaceutical sciences due to its wide range of biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1,4-oxazepane can be achieved through various synthetic routes. One common method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes . This process occurs under mild, room-temperature conditions and offers exceptional substrate scope and functional-group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of scalable and efficient synthetic routes, such as those involving SnAP reagents, suggests that industrial production could be feasible with further optimization and development.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-1,4-oxazepane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and oxygen atoms in the compound’s structure, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild temperatures and the use of solvents that are compatible with the compound’s functional groups.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of saturated N-heterocycles.
Scientific Research Applications
2-Cyclobutyl-1,4-oxazepane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential pharmacological properties and biological activities. It may serve as a scaffold for the development of new therapeutic agents and drugs. In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The nitrogen and oxygen atoms in the compound’s structure allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyclobutyl-1,4-oxazepane include other six-membered heterocyclic compounds that contain nitrogen and oxygen atoms, such as oxazepane and its derivatives.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which includes a cyclobutyl group attached to the oxazepane ring. This structural feature may confer unique biological activities and pharmacological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-cyclobutyl-1,4-oxazepane |
InChI |
InChI=1S/C9H17NO/c1-3-8(4-1)9-7-10-5-2-6-11-9/h8-10H,1-7H2 |
InChI Key |
NHGXGZYKWIPNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CNCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


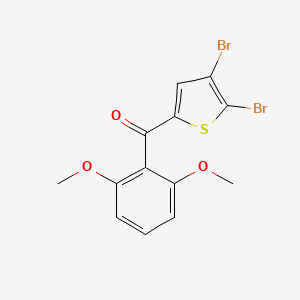
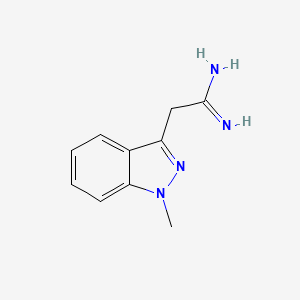
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

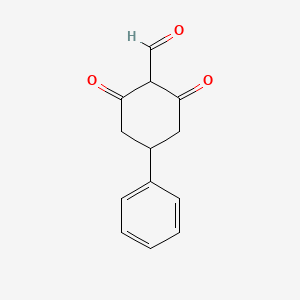
![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

